2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile
Description
Properties
IUPAC Name |
2-amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClN5/c15-9-3-1-8(2-4-9)13-11(6-17)10(5-16)12(7-18)14(19)20-13/h1-4H,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDQAMATHPVKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2C#N)C#N)C#N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-chlorophenyl)-3,5-dicyanopyridine. This intermediate is then subjected to further nitrile substitution reactions to introduce the additional cyano groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Cyanopyridine Family
Key analogues include derivatives with halogen or electron-withdrawing substituents on the phenyl ring. Selected examples:
| Compound Name | Substituent (Position 6) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| 2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile | 4-Chlorophenyl | C₁₄H₆ClN₅ | 279.69 | 75232-09-6 | Agrochemicals, Pharmaceuticals |
| 2-Amino-6-(4-bromophenyl)pyridine-3,4,5-tricarbonitrile | 4-Bromophenyl | C₁₄H₆BrN₅ | 324.15 | 478068-14-3 | Material Science |
| 2-Amino-6-[4-(trifluoromethyl)phenyl]pyridine-3,4,5-tricarbonitrile | 4-Trifluoromethylphenyl | C₁₅H₆F₃N₅ | 313.24 | 478068-16-5 | Medicinal Chemistry |
Key Observations :
Functional Analogues with Modified Cores
Thieno[2,3-b]pyridine Derivatives
- Example: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3 in ). Activity: Exhibits insecticidal activity against Aphis craccivora (cowpea aphid) with LC₅₀ values lower than acetamiprid, a commercial neonicotinoid . Comparison: The thienopyridine core enhances π-π stacking with insect neuronal receptors, whereas the cyanopyridine core in this compound may prioritize hydrogen bonding via cyano groups.
Cycloocta[b]pyridine Derivatives
- Example: N-(4-(4-Chlorophenyl)-3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)benzamide (Compound 3 in ). Activity: Displays anticancer activity against HT-29 (colon cancer) and A-549 (lung cancer) cell lines via kinase inhibition . Comparison: The fused cyclooctane ring introduces conformational rigidity, contrasting with the planar cyanopyridine core, which may limit penetration into hydrophobic pockets.
Insecticidal Activity
- This compound Analogues: Derivatives like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2 in ) show LC₅₀ = 0.12 mM against cowpea aphid, outperforming acetamiprid (LC₅₀ = 0.18 mM). The thioacetamide side chain likely enhances acetylcholine receptor binding . SAR Insight: Electron-withdrawing groups (e.g., Cl, CN) improve stability in biological matrices, while styryl groups increase membrane permeability.
Antimicrobial Activity
- Example: 4-(4-(4,6-Diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-(4-chlorophenyl)pyridine-3-carbonitrile (Compound 7g in ): IR/NMR Data: Strong C≡N (2185 cm⁻¹) and C-Cl (836 cm⁻¹) signals confirm structural integrity. Activity: Exhibits broad-spectrum antimicrobial action against E. coli and S. aureus due to triazine-mediated DNA intercalation .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 2-Amino-6-(4-bromophenyl) Analogue | LUF6941 (A1AR Ligand) |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 3.9 |
| Water Solubility | Low | Very Low | Moderate |
| Metabolic Stability | High (CYP450 resistance due to Cl and CN groups) | Moderate | High |
Key Notes:
- The 4-chlorophenyl group balances lipophilicity and metabolic stability, making it preferable for agrochemicals.
- Brominated analogues, while more lipophilic, may face oxidative degradation challenges .
Biological Activity
2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a chlorophenyl moiety, along with multiple cyano groups that enhance its reactivity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Common methods include:
- Cyclization Reactions : Utilizing intermediates that undergo cyclization to form the pyridine core.
- Nitrilation : Introducing cyano groups through nucleophilic substitution reactions.
Antiviral Activity
Recent studies indicate that derivatives of similar structures exhibit significant antiviral properties. For instance, compounds with similar pyridine frameworks have shown efficacy against various viruses by inhibiting viral replication processes . While specific data on this compound is limited, its structural similarities suggest potential antiviral applications.
Anticancer Properties
Pyridine-based compounds have been extensively studied for their anticancer activities. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . In particular, compounds containing cyano groups are known to interact with cellular targets involved in cancer pathways.
| Compound | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 15 | Apoptosis induction |
| Compound B | Antiviral | 0.27 | Inhibition of viral replication |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and tumor growth.
- Cell Signaling Modulation : The compound may affect signaling pathways that regulate cell survival and proliferation.
Case Studies
- Antiviral Screening : A study screened various pyridine derivatives for their ability to inhibit human adenovirus (HAdV). Compounds showed selective inhibition with low cytotoxicity profiles, suggesting that this compound could follow similar trends if tested .
- Anticancer Efficacy : In vitro studies on related compounds indicated potent anticancer effects against several cell lines (e.g., HeLa and MCF-7), with mechanisms involving apoptosis and cell cycle arrest being predominant . Such findings underscore the need for further investigation into the specific effects of our compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
